![molecular formula C70H52BF24IrNOP- B3339731 (S,S)-(COD)Ir[Ph-SpinPHOX] CAS No. 1195511-59-1](/img/structure/B3339731.png)
(S,S)-(COD)Ir[Ph-SpinPHOX]
Overview
Description
Typically, the description of a compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
Physical properties might include melting point, boiling point, solubility in various solvents, and specific rotation. Chemical properties could include acidity or basicity, reactivity with common reagents, and stability under various conditions .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;diphenyl-[(5S)-9-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]spiro[4.4]nona-3,8-dien-4-yl]phosphane;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H12BF24.C30H28NOP.C8H12.Ir/c34-25(35,36)13-1-14(26(37,38)39)6-21(5-13)33(22-7-15(27(40,41)42)2-16(8-22)28(43,44)45,23-9-17(29(46,47)48)3-18(10-23)30(49,50)51)24-11-19(31(52,53)54)4-20(12-24)32(55,56)57;1-4-12-23(13-5-1)27-22-32-29(31-27)26-18-10-20-30(26)21-11-19-28(30)33(24-14-6-2-7-15-24)25-16-8-3-9-17-25;1-2-4-6-8-7-5-3-1;/h1-12H;1-9,12-19,27H,10-11,20-22H2;1-2,7-8H,3-6H2;/q-1;;;/b;;2-1-,8-7-;/t;27-,30+;;/m.1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARHRBCECCSCSN-KEHLOCKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1CC=CCCC=C1.C1CC2(CCC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C(=C1)C5=NC(CO5)C6=CC=CC=C6.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F.C1/C=C\CC/C=C\C1.C1C=C([C@@]2(C1)C(=CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=N[C@H](CO5)C6=CC=CC=C6.[Ir] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H52BF24IrNOP- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1613.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(COD)Ir[Ph-SpinPHOX] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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